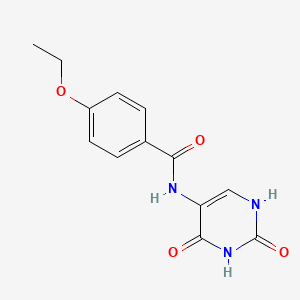![molecular formula C10H14BrN3O B5675050 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5675050.png)
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine, also known as BRD7389, is a small molecule that has been synthesized for scientific research applications. It belongs to the class of pyrazole compounds and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of HDACs by 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine leads to changes in gene expression, which can result in the inhibition of tumor growth and the modulation of the immune response.
Biochemical and Physiological Effects
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has also been found to modulate the immune response by regulating the production of cytokines and chemokines. In addition, it has been shown to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in lab experiments is its high purity, which ensures reproducibility of results. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is also stable under standard laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in scientific research. One potential application is in the treatment of cancer. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to have antiviral properties, and further research is needed to determine its efficacy in treating viral infections in vivo. Additionally, the use of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine as a white solid with a high purity.
Applications De Recherche Scientifique
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been used in various scientific research applications due to its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, antiviral, and antibacterial properties. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSJYCGWTUJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

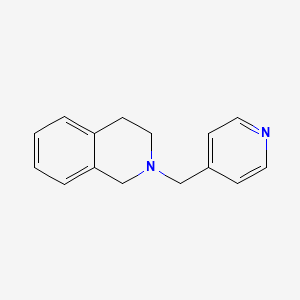
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)
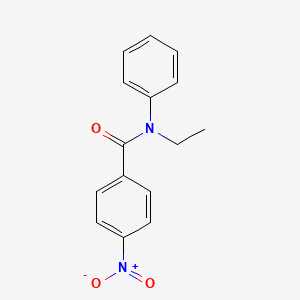
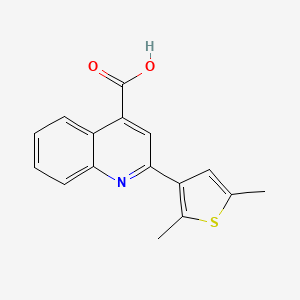
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)
![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)
![[(3R*,4R*)-1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5675026.png)
![N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5675027.png)
![1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}-4-(4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B5675028.png)
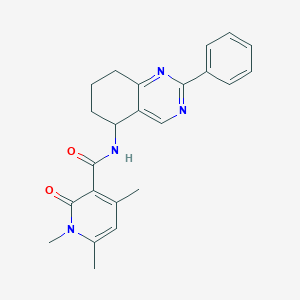
![4-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5675034.png)
![N'-[(3S*,4R*)-1-(2-furylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5675035.png)
![9-[3-(2-ethoxyethoxy)benzoyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675056.png)
